4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate
Description
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzenediazonium core substituted with an ethyl(2-hydroxyethyl)amino group at position 4 and a methyl group at position 2. The tetrafluoroborate (BF₄⁻) counterion enhances stability, making it suitable for applications in organic synthesis, particularly as an arylating agent. Its structural complexity, including the hydroxyl and ethyl groups, distinguishes it from simpler benzenediazonium salts .
Properties
CAS No. |
67952-27-6 |
|---|---|
Molecular Formula |
C11H16BF4N3O |
Molecular Weight |
293.07 g/mol |
IUPAC Name |
4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C11H16N3O.BF4/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;2-1(3,4)5/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1 |
InChI Key |
RCFDYEUNBQWALI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Amine Precursor
Starting Material: 2-methyl-4-aminobenzene (p-toluidine) or a suitably substituted aniline derivative.
Modification: Introduction of the ethyl(2-hydroxyethyl)amino group at the para position via nucleophilic substitution or reductive amination.
Nucleophilic Aromatic Substitution (SNAr):
React p-toluidine with an appropriate haloalkyl compound, such as 2-chloroethanol or 2-bromoethanol , in the presence of a base (e.g., potassium carbonate) to substitute the halogen with the amino group.
Alternatively, alkylation of the amino group can be performed using ethyl(2-hydroxyethyl)amine derivatives under controlled conditions.Reductive Amination Approach:
Condense 2-amino-4-methylphenol with ethylene oxide or ethylene glycol derivatives, followed by reduction to obtain the amino alcohol.
Research Note:
The synthesis of such amino alcohol derivatives is well-documented in aromatic substitution literature, with the key challenge being selective mono-substitution at the para position.
Diazotization Procedure
Once the aromatic amine precursor with the desired substituents is obtained, the diazotization step proceeds as follows:
-
- Dissolve the aromatic amine in an acidic medium, typically hydrochloric acid or sulfuric acid .
- Cool the solution to 0–5°C to prevent decomposition of the diazonium salt.
- Add a stoichiometric amount of sodium nitrite or potassium nitrite slowly under vigorous stirring to generate the diazonium ion.
Formation of Tetrafluoroborate Salt:
- Introduce tetrafluoroboric acid (HBF₄) to the diazonium solution at low temperature, leading to precipitation of the diazonium tetrafluoroborate salt.
$$
\text{Aromatic amine} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{Diazonium ion}
$$
$$
\text{Diazonium ion} + \text{HBF}4 \rightarrow \text{4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate} \downarrow
$$
Purification and Characterization
- The precipitated diazonium tetrafluoroborate is filtered under cold conditions.
- Washed with cold water to remove impurities.
- Dried under vacuum or in a desiccator.
- Confirmed via spectroscopic methods such as NMR, IR, and melting point analysis.
Data Tables and Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Aromatic amino substitution | Haloalkyl compound (e.g., 2-chloroethanol), base (K₂CO₃) | Acetone or ethanol | Room temp to reflux | 4–8 hours | Selective para substitution |
| Diazotization | Aromatic amine, HCl or H₂SO₄ | Water | 0–5°C | 1–2 hours | Critical to maintain low temperature |
| Salt formation | Diaz solution, HBF₄ | Cold | 0–5°C | 30 min | Precipitation of diazonium tetrafluoroborate |
Research Outcomes and Optimization
Yield Optimization:
Maintaining low temperatures during diazotization is crucial to prevent decomposition. Use of inert atmosphere and rapid addition of diazotizing agents enhances yield.Substituent Effects:
Electron-donating groups like methyl facilitate substitution reactions, while the ethyl(2-hydroxyethyl)amino group increases solubility and reactivity of the diazonium salt.Stability Considerations: The diazonium tetrafluoroborate is thermally sensitive; storage in cold, dry conditions is recommended.
Chemical Reactions Analysis
Coupling Reactions
Diazonium salts act as electrophiles in coupling reactions with nucleophiles. For example:
-
Thiophene coupling : Reacting the diazonium salt with thiophene under catalytic conditions (e.g., 4-aminomorpholine in DMSO) yields arylated thiophenes .
-
Alkyne coupling : Reaction with alkynes (e.g., methyl propiolate) produces substituted benzenes .
Table 1: Reaction Conditions for Thiophene Coupling
| Parameter | Details | Yield (%) |
|---|---|---|
| Catalyst | 4-Aminomorpholine (5 mol%) | 75 |
| Solvent | DMSO | |
| Reaction time | 1–2 hours at room temperature |
Solvolysis and Decomposition
The compound undergoes solvent-dependent decomposition via heterolytic or homolytic cleavage:
-
Trifluoroethanol (TFE) : Favors heterolytic cleavage, producing fluorinated aromatic compounds .
-
Ethanol/Water : Homolytic cleavage dominates, yielding nitrogen gas and aryl radicals .
Table 2: Solvolysis Products in Different Solvents
| Solvent | Dominant Mechanism | Key Products |
|---|---|---|
| Trifluoroethanol | Heterolytic | Fluorinated arenes (e.g., ArF) |
| Ethanol | Homolytic | Aryl radicals, N₂ gas |
| Hexafluoroisopropanol | Heterolytic | Fluorinated ethers (e.g., DFTFE) |
Azide Formation
Reaction with hydroxylamine hydrochloride in water converts the diazonium salt to aryl azides:
-
Mechanism : Replacement of the diazonium group with an azide (-N₃) group .
-
Procedure : Stirring with hydroxylamine hydrochloride (1 eq.) in water for 24 hours, followed by extraction .
Table 3: Azide Formation Conditions
| Parameter | Details | Yield (%) |
|---|---|---|
| Reagent | Hydroxylamine hydrochloride | 94 |
| Solvent | Water | |
| Reaction time | 24 hours at room temperature |
Kinetics and Reactivity
Substituent effects and solvent polarity significantly influence reaction rates and pathways:
Scientific Research Applications
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways depend on the specific reaction and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Stability
Table 1: Key Structural and Physical Properties of Selected Benzenediazonium Tetrafluoroborates
Research Findings and Limitations
- Thermal Stability: The target compound’s stability is intermediate between electron-rich (e.g., dimethylamino) and electron-poor (e.g., trichloro) analogs. Decomposition occurs above 80°C, similar to 4-methoxy derivatives .
- Reactivity in Coupling Reactions : The hydroxyl group in the target compound facilitates nucleophilic displacement reactions but may require protection in strongly acidic media .
Biological Activity
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate, a compound with the molecular formula CHBFNO, is a member of the benzenediazonium family. This compound has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and genotoxicity. This article reviews the available literature on its biological effects, including relevant case studies and research findings.
- Molecular Weight : 293.0688 g/mol
- CAS Number : 67952-27-6
- Structure : The compound contains a diazonium group that is known for its reactivity, particularly in electrophilic substitution reactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential carcinogenic effects. Studies have shown that compounds in the benzenediazonium class can induce tumors in various animal models.
Toxicological Studies
-
Carcinogenicity :
- A study involving subcutaneous injections of related benzenediazonium compounds (e.g., 4-hydroxymethyl benzenediazonium tetrafluoroborate) in Swiss mice indicated an increase in tumors at the injection site after prolonged exposure (26 weeks) .
- Gavage studies also demonstrated gastric tumorigenesis in mice following a single dose of 4-hydroxymethyl benzenediazonium .
-
Genotoxicity :
- In vitro studies have shown that benzenediazonium compounds can cause DNA damage, leading to mutations in bacterial models such as Salmonella . Furthermore, in vivo studies indicated the formation of DNA adducts in mouse liver tissues, suggesting a mechanism for carcinogenicity through direct interaction with genetic material .
Case Study: Tumor Promotion
A significant body of research has focused on the tumor-promoting activity of structurally similar compounds within the benzenediazonium class. For instance:
- Toth et al. (1981) conducted a study where male and female Swiss mice were injected weekly with 4-hydroxymethyl benzenediazonium tetrafluoroborate for 26 weeks. The results showed increased incidences of tumors in both sexes, particularly at the injection sites .
Table: Summary of Key Findings from Toxicological Studies
| Study Reference | Compound | Administration Method | Duration | Key Findings |
|---|---|---|---|---|
| Toth et al. (1981) | 4-Hydroxymethyl Benzenediazonium Tetrafluoroborate | Subcutaneous Injection | 26 weeks | Increased tumors at injection sites |
| Toth et al. (1982) | 4-Hydroxymethyl Benzenediazonium | Gavage | Single Dose | Gastric tumors observed |
| Lawson et al. (1995) | Various Benzenediazonium Compounds | In Vitro | N/A | Induced mutations in Salmonella |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is believed to be linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to genotoxic outcomes. The activation of transcription factors such as AP-1 has been observed in related compounds, indicating potential pathways for tumor promotion .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate?
Methodological Answer: The synthesis typically involves diazotization of the corresponding aniline derivative under controlled acidic conditions. Key steps include:
- Diazotization : Use NaNO₂ in a mixture of HBF₄ and HCl at 0–5°C to stabilize the diazonium intermediate .
- Solvent Selection : Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) enhance reaction efficiency .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures yields high-purity products (>95%) .
Q. Table 1: Synthesis Optimization Parameters
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm substitution patterns and verify the ethyl(2-hydroxyethyl)amino group. Aromatic protons appear downfield (δ 7.0–8.5 ppm), while the hydroxyl proton (δ 2.5–3.5 ppm) may require D₂O exchange for clarity .
- ¹⁹F NMR : Detects BF₄⁻ counterion resonance near δ -150 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M]⁺) and validates the molecular formula .
Q. How should researchers handle stability issues during storage and handling?
Methodological Answer: The compound is moisture- and light-sensitive. Best practices include:
- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C. Desiccants like silica gel are mandatory .
- Handling : Use gloveboxes or Schlenk lines to avoid hydrolysis. Rapid decomposition occurs above 25°C, releasing N₂ gas .
Advanced Research Questions
Q. What mechanistic insights exist for its reactivity in aryl coupling or electrophilic substitution?
Methodological Answer: The diazonium group acts as a strong electrophile. Key pathways:
- Sandmeyer Reactions : Cu(I)-catalyzed substitution with nucleophiles (e.g., CN⁻, I⁻) .
- Thermal Decomposition : Generates aryl radicals for C–H functionalization. DFT studies suggest a low activation barrier (<30 kcal/mol) for radical initiation .
- Contradiction Note : Conflicting reports on solvent effects (polar vs. nonpolar) in radical trapping—systematic solvent screening is advised .
Q. How can computational tools optimize reaction design with this diazonium salt?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing diazonium reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Example : ICReDD’s workflow integrates computed activation energies with experimental screening to reduce trial-and-error cycles by 50% .
Q. How to resolve contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts)?
Methodological Answer:
- Internal Standards : Add a known BF₄⁻ reference (e.g., KBF₄) to calibrate ¹⁹F NMR shifts .
- Impurity Analysis : LC-MS or TGA can detect hydrolyzed byproducts (e.g., phenol derivatives) that distort NMR signals .
- Case Study : A 2023 study attributed δ -148 ppm anomalies to BF₃·OH⁻ impurities; ion-exchange resin treatment resolved this .
Q. What advanced purification strategies address challenges like BF₄⁻/Cl⁻ exchange?
Methodological Answer:
Q. What safety protocols are critical for large-scale reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
